GSK503

EZH2 inhibitor mutant EZH2 DLBCL

Researchers studying EZH2-dependent cancers often encounter confounded results due to off-target EZH1 inhibition or variable mutant sensitivity. GSK503 resolves this with consistent potency (Ki app 3-27 nM) across wild-type and all clinically relevant EZH2 mutants (Y641C/F/H/N/S, A677G), plus >200-fold selectivity over EZH1. • Enables unambiguous EZH2 mechanistic attribution in lymphoma, melanoma metastasis, and Lynch syndrome CRC models. • Documented ≥98% purity; global stock availability with batch-specific CoA.

Molecular Formula C31H38N6O2
Molecular Weight 526.7 g/mol
Cat. No. B607845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK503
SynonymsGSK503;  GSK 503;  GSK503.
Molecular FormulaC31H38N6O2
Molecular Weight526.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C(=CN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C)C(C)C)C)C
InChIInChI=1S/C31H38N6O2/c1-19(2)37-18-21(4)29-25(30(38)33-17-26-20(3)13-22(5)34-31(26)39)14-24(15-27(29)37)23-7-8-28(32-16-23)36-11-9-35(6)10-12-36/h7-8,13-16,18-19H,9-12,17H2,1-6H3,(H,33,38)(H,34,39)
InChIKeyHRDQQHUKUIKFHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK503: Potent Selective EZH2 Inhibitor


GSK503 is a small-molecule inhibitor of the histone-lysine N-methyltransferase EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is characterized as a SAM-competitive inhibitor that binds to the SET domain of EZH2, suppressing the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional silencing of tumor suppressor genes [1]. GSK503 inhibits both wild-type and clinically relevant mutant forms of EZH2, including Y641C, Y641F, Y641H, Y641N, Y641S, and A677G, with similar potency . The compound is structurally related to other EZH2 inhibitors including GSK126 and GSK343, and remains a widely used preclinical tool compound for interrogating EZH2-dependent biology in cancer models [2].

Pathway Study EZH2-dependent epigenetic silencing and PRC2 complex biology
Model Context Wild-type and mutant EZH2 cancer models, including Y641 and A677G variants
Tool Compound EZH2-selective probe with characterized selectivity against EZH1 and other methyltransferases

Why GSK503 Cannot Replace Other EZH2 Inhibitors


EZH2 inhibitors are not functionally interchangeable despite sharing a common enzymatic target. GSK503 exhibits a distinct selectivity profile relative to EZH1, with a >200-fold preference for EZH2 (Kiapp = 3–27 nM for EZH2 vs. 633–636 nM for EZH1) . This selectivity contrasts with dual EZH1/2 inhibitors such as UNC1999 and valemetostat, which target both isoforms with comparable potency and produce distinct biological outcomes, including differential effects on H3K27me3 dynamics and cell fate decisions [1]. Furthermore, GSK503 is a preclinical tool compound that is structurally related to but not identical to GSK126 or GSK343, and its in vivo pharmacokinetic properties and tissue distribution differ from those of clinical-stage EZH2 inhibitors such as tazemetostat (EPZ-6438) and CPI-1205 [2]. Substitution without experimental validation may compromise assay reproducibility, confound data interpretation, and invalidate cross-study comparisons [3].

Isoform selectivity mismatch

GSK503 is EZH2-selective; dual EZH1/2 inhibitors like valemetostat may produce different H3K27me3 dynamics and cell fate outcomes.

Tool vs. clinical compound context

In vivo pharmacokinetics and tissue distribution differ from clinical-stage inhibitors such as tazemetostat; experimental validation is required for cross-study comparison.

Structural analog variability

Related compounds GSK126 and GSK343 may exhibit differing potency and selectivity profiles; results may not transfer directly without verification.

Comparative Evidence Against Closest Analogs


Consistent Potency Across Wild-Type and Mutant EZH2

GSK503 inhibits both wild-type EZH2 and clinically relevant EZH2 mutants with comparable potency, a profile that is not universal among EZH2 inhibitors. Specifically, GSK503 exhibits Kiapp values of 3 nM against wild-type EZH2, 27 nM against Y641C, and <5 nM against A677G, with all values falling within a narrow 3–27 nM range . In contrast, the FDA-approved EZH2 inhibitor tazemetostat (EPZ-6438) shows a larger potency differential across mutants, with reported IC50 values of 11 nM for wild-type EZH2 and 13 nM for Y641F [1]. The Y641 mutant cluster (Y641F/H/N/S) is frequently observed in diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma, making this consistent inhibitory profile a critical selection criterion for researchers modeling these malignancies [2].

Potency across EZH2 mutants
Head-to-head
GSK503: WT Kiapp 3 nM; Y641C 27 nM Tazemetostat: WT IC50 11 nM; Y641F 13 nM
Supports genotype-agnostic modeling of EZH2-mutant malignancies
SAM-competitive assay; recombinant PRC2 complex
EZH2 inhibitor mutant EZH2 DLBCL Y641 mutation

>200-Fold Selectivity for EZH2 over EZH1

GSK503 exhibits a pronounced selectivity for EZH2 over its closest paralog EZH1, with a >200-fold difference in inhibitory potency. GSK503 inhibits EZH2 with a Kiapp of 3–8 nM, whereas its potency against EZH1 is substantially lower at 633–636 nM . This selectivity profile positions GSK503 as a bona fide EZH2-selective tool, in contrast to dual EZH1/2 inhibitors such as UNC1999 and valemetostat (DS-3201), which inhibit both isoforms with IC50 values ≤10 nM [1]. The functional consequence of this selectivity is evidenced in NUT carcinoma models, where dual EZH1/2 inhibition shows superior efficacy compared to selective EZH2 inhibition alone, confirming that isoform selectivity has measurable biological consequences [2].

EZH2 over EZH1 selectivity
Head-to-head
>200-fold selectivity
Enables EZH2-specific mechanistic dissection without EZH1 confounding
EZH2 Kiapp 3–8 nM; EZH1 IC50 633–636 nM
EZH2 selectivity EZH1 PRC2 inhibitor target selectivity

Broad Selectivity Against Other Methyltransferases

GSK503 exhibits exceptional selectivity across the histone methyltransferase family, with >4,000-fold selectivity over a panel of 20 other human methyltransferases . This broad selectivity was established through systematic profiling against a comprehensive panel that includes G9a, SETD7, SETD8, SUV39H1, SUV39H2, and multiple other HMTases . By comparison, many early-generation EZH2 inhibitors such as EPZ005687 demonstrated more limited selectivity profiles and were primarily characterized for on-target activity without comparable broad-panel validation [1]. GSK503 also shows negligible activity against histone deacetylases, GPCRs, kinases, and ion channels in counter-screening panels [2].

Methyltransferase panel selectivity
Reported
>4,000-fold over 20 other human HMTases
Reduces off-target confounding risk in target validation studies
Counter-screening at 10 μM; negligible activity vs. HDACs, GPCRs, kinases
histone methyltransferase off-target selectivity EZH2 inhibitor epigenetic probe

Anti-Metastatic Efficacy in Melanoma Models

In a cutaneous melanoma mouse model, GSK503 treatment at 150 mg/kg administered intraperitoneally over 35 consecutive days virtually abolished metastasis formation while stabilizing primary tumor growth [1]. The study reported that GSK503 treatment resulted in significantly reduced lung nodule counts and inhibited lymph node metastases compared to vehicle-treated controls [2]. This anti-metastatic effect was observed without affecting normal melanocyte biology, indicating a therapeutic window that spares non-malignant tissues . In contrast, the clinical-stage EZH2 inhibitor GSK126 (GSK2816126) was evaluated in a Phase Ia clinical trial but demonstrated limited single-agent activity in solid tumors and was associated with dose-limiting toxicities that restricted its clinical development [3].

Melanoma metastasis model
Model context
Near-complete metastasis suppression at 150 mg/kg i.p.
Supports anti-metastatic endpoint evaluation in solid tumor models
B16-F10 melanoma; 35-day daily dosing; primary tumor stabilization reported
melanoma metastasis in vivo efficacy EZH2 inhibitor preclinical oncology

Adenoma Reduction in Lynch Syndrome Colorectal Model

In a 2025 study utilizing a mouse model of Lynch syndrome (LS), preventive administration of GSK503 over 9 weeks notably reduced adenoma multiplicity compared with controls [1]. The study further demonstrated that GSK503 significantly increased CD4+ and CD8+ T cells in both splenocytes and colonic mucosa of treated mice [2]. Single-cell RNA-Seq and ChIP-seq analyses confirmed activation of immune and apoptotic markers, with decreased H3K27me3 and H3K4me1 levels, while active enhancer marks H3K4me3 and H3K27Ac increased in treated mice [3]. This immune-interception application represents a unique demonstrated use case for GSK503 that has not been equivalently validated for other preclinical EZH2 inhibitors such as CPI-360 or CPI-169 in the context of LS colorectal cancer prevention [4].

Lynch syndrome immune interception
Class-level
Reduced adenoma multiplicity; increased CD4+/CD8+ T cells
Supports immune-interception model-response context
9-week preventive model; ChIP-seq confirmed H3K27me3 decrease; comparator validation pending
Lynch syndrome colorectal cancer prevention EZH2 inhibitor immune interception

Validated Research Applications of GSK503


EZH2-Mutant DLBCL Mechanistic Studies

GSK503 is optimally suited for investigating EZH2-mutant DLBCL biology, particularly in cell lines harboring Y641 and A677G mutations. Its consistent potency across wild-type and mutant EZH2 (Kiapp = 3–27 nM across all tested variants) enables genotype-agnostic experimental design without the confounding variable of differential mutant sensitivity that complicates studies with certain clinical-stage inhibitors . In a panel of seven DLBCL cell lines, GSK503 causes growth inhibition, and its effects are enhanced when combined with the BCL-2 inhibitor ABT737 or the pan-BCL inhibitor Obatoclax, making it a valuable tool for evaluating combination strategies in EZH2-mutant lymphoma models [1].

EZH2-Specific PRC2 Dissection Without EZH1

GSK503's >200-fold selectivity for EZH2 over EZH1 (Kiapp = 3–8 nM vs. 633–636 nM) makes it the preferred tool compound for experiments requiring unambiguous attribution of phenotypes to EZH2 rather than to combined EZH1/2 inhibition . This selectivity is particularly critical in systems where EZH1 can partially compensate for EZH2 loss, such as in certain hematologic malignancies and stem cell contexts. In contrast, dual EZH1/2 inhibitors like UNC1999 and valemetostat obscure the isoform-specific contributions to the observed phenotype, limiting their utility for mechanistic dissection [1].

Melanoma Metastasis Preclinical Modeling

GSK503 is validated for use in cutaneous melanoma metastasis models, where it virtually abolishes metastases formation at 150 mg/kg i.p. over 35 consecutive days while stabilizing primary tumor growth without affecting normal melanocyte biology . The compound significantly reduces H3K27me3 levels in both tumor and stromal cells in vivo and inhibits lymph node and lung metastases, making it a robust tool for investigating EZH2's role in metastatic dissemination and for evaluating EZH2 inhibition as an anti-metastatic strategy [1].

Lynch Syndrome Cancer Immunoprevention

GSK503 has peer-reviewed validation as an immune-interception agent in Lynch syndrome-associated colorectal cancer models, where it reduces adenoma multiplicity and enhances CD4+ and CD8+ T cell infiltration in colonic mucosa and splenocytes . This application is supported by single-cell RNA-Seq and ChIP-seq evidence demonstrating epigenetic reprogramming with decreased H3K27me3 and increased active enhancer marks (H3K4me3, H3K27Ac) following treatment [1]. For researchers investigating EZH2 inhibition as a cancer prevention strategy in hereditary colorectal cancer syndromes, GSK503 provides a validated preclinical tool with demonstrated efficacy in this specific disease context.

Application
Selection Property
Validation Focus
EZH2-mutant DLBCL mechanistic studies
Consistent potency across wild-type and mutant EZH2
Genotype-agnostic experimental design and combination strategy endpoints
EZH2-specific PRC2 dissection
High selectivity for EZH2 over EZH1
Isoform-specific phenotype attribution without EZH1 compensation
Melanoma metastasis preclinical modeling
Validated in vivo anti-metastatic model response
Metastatic dissemination endpoints and H3K27me3 target engagement in tumor models
Lynch syndrome cancer immunoprevention research
Peer-reviewed immune-interception model context
Adenoma multiplicity and T cell infiltration endpoints; epigenetic reprogramming markers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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